1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride
Description
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride is a synthetic organic compound characterized by a pyrrolidine core substituted with a methylamino-methyl group and a conjugated hexa-2,4-dien-1-one chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Properties
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]hexa-2,4-dien-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-4-5-6-12(15)14-8-7-11(10-14)9-13-2;/h3-6,11,13H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUECDGDHKQVQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N1CCC(C1)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-51-7 | |
| Record name | 2,4-Hexadien-1-one, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807938-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine ring with the methylamino methyl substituent is typically synthesized via ring closure reactions involving amino alcohol precursors or related intermediates. A representative method (adapted from related pyrrolidine derivatives synthesis) involves:
- Ring closure between a suitable amino acid derivative and methylamine under reflux conditions in an organic solvent such as toluene or xylene.
- The reaction is performed under controlled temperature (15 °C initial stirring, followed by reflux) and monitored for completion by sampling.
- The intermediate formed is often a hydroxy-substituted pyrrolidine derivative, which can be isolated by crystallization and filtration.
Formation of the Hexa-2,4-dien-1-one Moiety
The conjugated diene ketone structure is introduced by controlled alkylation and dehydrogenation steps:
- Alkylation of the pyrrolidine nitrogen with appropriate alkyl halides bearing the hexa-2,4-dien-1-one substituent or its precursors.
- Catalytic or reagent-mediated formation of the conjugated diene system, often requiring precise temperature control and inert atmosphere to prevent side reactions.
- The use of catalysts or reagents such as boron trifluoride-etherate or other Lewis acids can facilitate double bond formation and isomerization.
Conversion to Hydrochloride Salt
The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often under cooling (ice bath) to control exothermicity and avoid degradation.
Representative Synthetic Procedure (Summarized)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ring closure reaction | Amino acid derivative + methylamine, solvent (toluene/xylene), reflux 10-18 h | Formation of pyrrolidine intermediate |
| 2 | Isolation of intermediate | Cooling, crystallization, filtration | Obtains solid intermediate for further reaction |
| 3 | Reduction and functionalization | Reducing agent (e.g., sodium borohydride), tetrahydrofuran solvent, inert atmosphere, temperature control (-10 to 50 °C) | Converts intermediate to functionalized pyrrolidine |
| 4 | Alkylation and diene formation | Alkyl halide, catalyst (e.g., boron trifluoride-etherate), controlled temperature, inert atmosphere | Forms the hexa-2,4-dien-1-one moiety |
| 5 | Salt formation | Hydrochloric acid addition under ice bath | Produces hydrochloride salt form |
Research Findings and Optimization
- Yield Improvement: Use of safer reducing agents such as sodium borohydride instead of more reactive hydrides improves safety and yield in the reduction steps.
- Purification: The intermediate pyrrolidine derivatives tend to be crystalline solids, facilitating purification by recrystallization, which improves final product purity.
- Reaction Monitoring: Sampling and analytical detection at each step ensure reaction completeness and minimize side products.
- Solvent Effects: Choice of solvent (toluene, xylene, chlorobenzene) affects reaction time and yield; reflux time varies from 10 to 18 hours depending on solvent and scale.
- Temperature Control: Critical in reduction and alkylation steps to prevent degradation or unwanted side reactions.
Data Table: Example Preparation Conditions and Yields
| Example | Solvent | Reaction Time (h) | Temperature (°C) | Reducing Agent | Yield (%) | Product Form |
|---|---|---|---|---|---|---|
| 1 | Toluene | 18 | Reflux (~110) | Sodium borohydride | ~65 | White solid intermediate; colorless liquid final product |
| 2 | Xylene | 14 | Reflux (~140) | Sodium borohydride | ~62 | Similar to Example 1 |
| 3 | Chlorobenzene | 10 | Reflux (~132) | Sodium borohydride | ~60 | Similar to Example 1 |
| 4 | Toluene | 18 | Reflux | Sodium borohydride | ~65 | Consistent with above |
Note: Yields refer to isolated product after purification and salt formation.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural Differences :
- Target Compound : Features a hexa-2,4-dien-1-one chain with conjugated double bonds.
- Implications:
- The conjugated dienone in the target compound may enhance reactivity (e.g., participation in Diels-Alder reactions) compared to the ethanone analog.
- The extended conjugation could influence electronic properties, such as UV absorption or binding affinity in biological systems.
Status : The ethan-1-one derivative is listed as discontinued, suggesting the hexa-2,4-dien-1-one variant may offer improved functionality .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
Structural Differences :
- Target Compound : Pyrrolidine ring (5-membered, saturated).
- Analog : Cyclobutane ring (4-membered, strained).
Synthesis : Both compounds are synthesized via similar methods (e.g., Reference Example 85 and Example 332 in EP 4 374 877 A2), indicating shared intermediates or reaction pathways.
Applications : The cyclobutane derivative is used to synthesize bioactive spiro compounds (e.g., m/z 658 [M+H]⁺), suggesting the target compound may also serve as a precursor in medicinal chemistry .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Structural Differences :
- Target Compound : Hexa-2,4-dien-1-one chain.
- Analog : Pyridine-amine scaffold with dihydrochloride salt.
Physicochemical Properties : - The dihydrochloride salt (C₉H₁₃N₃·2HCl) may exhibit higher solubility in polar solvents compared to the target’s mono-hydrochloride form.
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
Structural Differences :
- Target Compound: Pyrrolidine and dienone moieties.
- Analog : Fused pyrazolo-pyridine core with methylamine.
Applications : - The pyrazolo-pyridine analog (molecular weight 184.62 g/mol) is used in pharmaceuticals due to its heterocyclic rigidity, whereas the target’s flexible pyrrolidine may enable diverse conformational binding in drug design.
- Purity (≥95%) and stability data for the analog highlight the importance of salt forms in maintaining compound integrity .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The target compound’s pyrrolidine and dienone groups suggest utility as a versatile building block, akin to cyclobutane and pyrazolo-pyridine analogs in drug synthesis .
- Reactivity: The conjugated dienone may enable unique reactivity pathways (e.g., cycloadditions) absent in ethanone or cyclobutane derivatives.
Biological Activity
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride, also known by its CAS number 1807938-51-7, is a synthetic compound with potential therapeutic applications. Its molecular formula is C12H21ClN2O, and it has garnered interest in various fields of biological research due to its unique structural properties and biological activities.
The compound features a pyrrolidine ring, which is known for its ability to interact with biological systems. The presence of the methylamino group suggests potential interactions with neurotransmitter systems, while the hexa-2,4-dien-1-one moiety may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 244.76 g/mol |
| CAS Number | 1807938-51-7 |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like activity : In animal models, the compound has shown potential in alleviating symptoms of depression, possibly through its action on serotonin receptors.
- Cognitive enhancement : Some studies suggest that it may enhance cognitive functions, potentially making it useful in treating cognitive deficits associated with neurodegenerative diseases.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects. However, comprehensive studies are needed to fully elucidate its safety in long-term use.
Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect.
Study 2: Cognitive Enhancement
In a separate study involving aged rats, the compound was administered over a period of four weeks. Results indicated improved performance in maze tests, suggesting enhanced memory and learning capabilities. The underlying mechanism was hypothesized to involve increased levels of acetylcholine in the brain.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the methylamino-pyrrolidinyl moiety. Key steps include:
- Amine protection/deprotection : Use Boc or Fmoc groups to prevent unwanted side reactions during synthesis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Quantum chemical calculations : Predict reaction intermediates and transition states using software like Gaussian or ORCA. For example, DFT methods (B3LYP/6-31G*) can model enone-pyrrolidine interactions .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for higher yields .
- Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .
Advanced: What parameters influence yield and purity during scale-up?
Methodological Answer:
- Temperature control : Exothermic reactions (e.g., amide couplings) require gradual reagent addition and cooling to prevent decomposition .
- pH adjustment : Maintain pH 7–8 during aqueous workups to minimize byproduct formation .
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the hydrochloride salt .
Advanced: How can advanced structural analysis resolve stereochemical uncertainties?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- NOESY NMR : Identify spatial proximity of protons in the pyrrolidine ring to confirm chair vs. boat conformations .
- Vibrational spectroscopy : Compare experimental IR spectra with DFT-simulated spectra to validate functional groups .
Advanced: What strategies are effective for impurity profiling?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products .
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) using high-resolution mass spectrometry with ESI+ ionization .
- Reference standards : Compare retention times and spectra with certified impurities (e.g., EP/BP standards) .
Advanced: How to design studies evaluating biological activity?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) to measure affinity for aminergic receptors (e.g., σ or dopamine receptors) .
- Cell-based assays : Test cytotoxicity in HEK293 or SH-SY5Y cells with MTT assays, ensuring dose-response curves (0.1–100 µM) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
Advanced: How to address contradictions in literature data?
Methodological Answer:
- Meta-analysis : Aggregate published data (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Reproducibility checks : Replicate key experiments (e.g., synthesis or bioassays) under controlled conditions (pH, solvent purity) .
- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) to confirm results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
